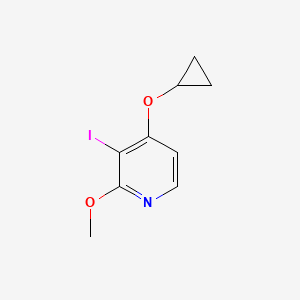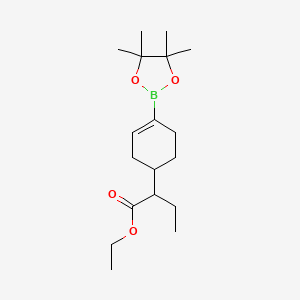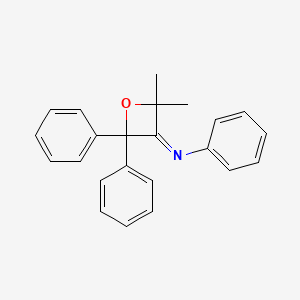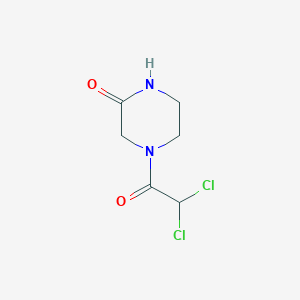
4-(Dichloroacetyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloroacetyl)piperazin-2-one is a heterocyclic organic compound that features a piperazinone ring substituted with a dichloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloroacetyl)piperazin-2-one typically involves the reaction of piperazine derivatives with dichloroacetyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves a cascade double nucleophilic substitution reaction utilizing chloro allenylamide, primary amine, and aryl iodide .
Industrial Production Methods: Industrial production methods for this compound often employ scalable and efficient synthetic routes. For instance, the reaction of intermediate compounds with dichloroacetyl chloride in the presence of a suitable solvent and catalyst can yield the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloroacetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazinone derivatives, while substitution reactions can produce various substituted piperazinones .
Scientific Research Applications
4-(Dichloroacetyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dichloroacetyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Piperazin-2-one: A closely related compound with similar structural features but lacking the dichloroacetyl group.
Morpholin-2-one: Another heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: 4-(Dichloroacetyl)piperazin-2-one is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other piperazinone derivatives may not be as effective .
Properties
CAS No. |
59701-85-8 |
|---|---|
Molecular Formula |
C6H8Cl2N2O2 |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
4-(2,2-dichloroacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(8)6(12)10-2-1-9-4(11)3-10/h5H,1-3H2,(H,9,11) |
InChI Key |
HMASLPVONWRVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


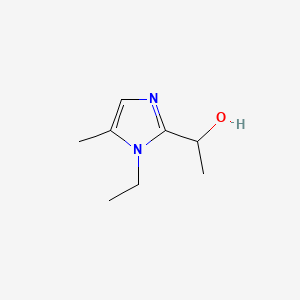
![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)
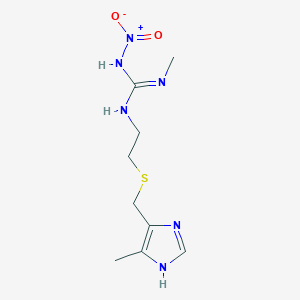
![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)


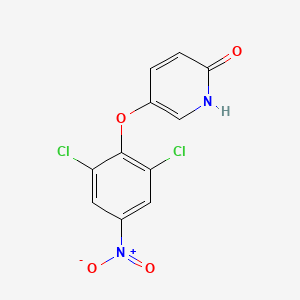
![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)

